2'-Deoxy-8-(9H-fluoren-2-ylamino)-guanosine

Description

Historical Context and Discovery

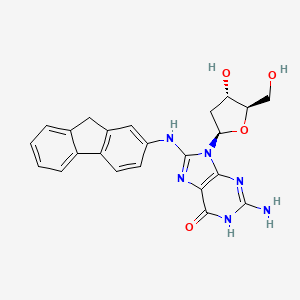

The discovery of 2'-deoxy-8-(9H-fluoren-2-ylamino)-guanosine (dG-C8-AF) emerged from mid-20th-century investigations into the mutagenic and carcinogenic properties of aromatic amines, particularly 2-aminofluorene (2-AF) and its acetylated derivative, 2-acetylaminofluorene (2-AAF). Early studies in the 1960s identified these compounds as potent carcinogens, leading to systematic efforts to characterize their DNA adducts. The synthesis of dG-C8-AF was first reported in the 1980s as part of efforts to model DNA damage caused by aromatic amines. Its CAS registry number, 73051-69-1, and molecular formula ($$C{23}H{22}N{6}O{4}$$) were established through chromatographic and spectroscopic analyses.

The compound’s structure features a guanosine backbone modified at the C8 position with a 9H-fluoren-2-ylamino group, a configuration confirmed via nuclear magnetic resonance (NMR) and X-ray crystallography. This modification disrupts Watson-Crick base pairing, rendering dG-C8-AF a critical tool for studying DNA replication errors and repair mechanisms.

Significance in Nucleoside Chemistry

dG-C8-AF exemplifies the interplay between nucleoside modifications and DNA topology. The fluorenyl moiety induces structural distortions, including base displacement and helix untwisting, which are pivotal in understanding lesion recognition by repair enzymes. Unlike its acetylated counterpart (dG-C8-AAF), dG-C8-AF predominantly adopts an anti conformation, allowing partial base pairing with cytosine while still impeding polymerase activity. This distinction has been leveraged to explore how adduct flexibility influences nucleotide excision repair (NER) efficiency.

Comparative studies of dG-C8-AF and dG-C8-AAF reveal that the absence of an acetyl group reduces steric hindrance, enabling tighter van der Waals interactions between the fluorenyl ring and adjacent DNA bases. These interactions stabilize mismatched regions, contributing to frameshift mutations during replication. The compound’s ability to adopt multiple conformations (syn vs. anti) further underscores its utility in probing DNA-protein interactions.

Relationship to Carcinogenic Aromatic Amines

dG-C8-AF is a direct metabolic product of 2-aminofluorene, a prototypical aromatic amine carcinogen. Upon metabolic activation, 2-AF forms reactive intermediates that covalently bind to the C8 position of guanine, creating persistent DNA adducts. Unlike 2-AAF, which requires N-hydroxylation for activation, 2-AF’s simpler structure facilitates direct adduct formation, making it a model for studying endogenous DNA damage.

The carcinogenicity of dG-C8-AF adducts arises from their dual role in blocking replication and inducing mutagenic bypass. In vitro studies demonstrate that DNA polymerases such as T4 and E. coli Pol I exhibit reduced processivity at dG-C8-AF sites, often terminating synthesis one nucleotide prior to the lesion. In contrast, eukaryotic polymerases like AMV reverse transcriptase exhibit higher error rates, incorporating mismatched bases opposite the adduct. These mechanistic insights align with in vivo data linking 2-AF exposure to hepatocellular carcinoma and mammary tumors in rodents.

Structural and Functional Comparison of dG-C8-AF and dG-C8-AAF

This table synthesizes data from molecular dynamics simulations and biochemical assays.

Properties

IUPAC Name |

2-amino-8-(9H-fluoren-2-ylamino)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N6O4/c24-22-27-20-19(21(32)28-22)26-23(29(20)18-9-16(31)17(10-30)33-18)25-13-5-6-15-12(8-13)7-11-3-1-2-4-14(11)15/h1-6,8,16-18,30-31H,7,9-10H2,(H,25,26)(H3,24,27,28,32)/t16-,17+,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMYQNJYFBAYPNG-RCCFBDPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2NC4=CC5=C(C=C4)C6=CC=CC=C6C5)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)NC(=N3)N)N=C2NC4=CC5=C(C=C4)C6=CC=CC=C6C5)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60993823 | |

| Record name | 9-(2-Deoxypentofuranosyl)-8-[(9H-fluoren-2-yl)amino]-2-imino-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60993823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73051-69-1 | |

| Record name | 2′-Deoxy-8-(9H-fluoren-2-ylamino)guanosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73051-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(Deoxyguanosin-8-yl)-2-aminofluorene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073051691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-(2-Deoxypentofuranosyl)-8-[(9H-fluoren-2-yl)amino]-2-imino-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60993823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(DEOXYGUANOSIN-8-YL)-2-AMINOFLUORENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1D7E8EIA7K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Conditions and Optimization

-

Substrates : 2′-Deoxyguanosine and 9H-fluoren-2-amine.

The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the electron-deficient C8 position of deoxyguanosine is activated for attack by the fluorenylamine. Sodium carbonate facilitates deprotonation of the amine, enhancing its nucleophilicity.

Key Structural and Physicochemical Properties

The compound’s stability and reactivity are influenced by its molecular structure:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₃H₂₂N₆O₄ | |

| Molecular Weight | 446.46 g/mol | |

| Melting Point | >300°C | |

| CAS Registry Number | 73051-69-1 |

The high melting point (>300°C) suggests strong intermolecular interactions, likely due to hydrogen bonding between the guanine base and fluorenylamino group.

Protection Strategies and Side Reactions

O6 Protection

In analogous syntheses of modified guanosines, protection of the O6 position is critical to prevent unwanted side reactions. For example:

-

Trimethylsilylethyl (TMSE) groups are used to block O6 during fluorination or alkylation reactions, as they are stable under synthesis conditions but readily removed during workup.

-

9-Fluorenylmethoxycarbonyl (Fmoc) has been employed in solid-phase oligonucleotide synthesis to protect exocyclic amines, though its utility in small-molecule contexts is less documented.

Competing Reactions

-

N7 vs. C8 Selectivity : Guanosine derivatives are prone to alkylation at N7 under strongly basic conditions. The use of Na₂CO₃ in methanol minimizes this by favoring C8 substitution.

-

Hydrolysis : Prolonged reaction times or elevated temperatures may lead to glycosidic bond cleavage, though the 8-hour duration at 20°C mitigates this risk.

Comparative Analysis of Alternative Methods

While the primary route remains the most efficient, other strategies have been explored for related compounds:

Mitsunobu Reaction for O6 Protection

In the synthesis of thiopropyl-tethered guanosines, the Mitsunobu reaction (using diisopropylazodicarboxylate and triphenylphosphine) installs acid-labile protecting groups at O6. This approach could theoretically adapt to 2′-deoxy-8-(9H-fluoren-2-ylamino)-guanosine by tailoring the nucleophile.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

-

¹H NMR : Key signals include aromatic protons from the fluorenyl group (δ 7.2–7.8 ppm) and the anomeric proton of the sugar (δ 6.2–6.4 ppm).

-

Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 447.46 [M+H]⁺.

Applications and Derivatives

The compound’s structure lends itself to further functionalization:

Chemical Reactions Analysis

Types of Reactions

2’-Deoxy-8-(9H-fluoren-2-ylamino)-guanosine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the fluorene moiety.

Substitution: Nucleophilic substitution reactions can introduce other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Nucleophilic reagents like sodium azide can be employed.

Major Products Formed

The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce azido groups.

Scientific Research Applications

Synthesis Overview

The synthesis of this compound typically involves several key steps:

- Formation of the Fluorenylamino Group : The fluorenylamino moiety is introduced at the C8 position of deoxyguanosine through coupling reactions.

- Purification : The synthesized product is purified using techniques such as chromatography.

- Characterization : The final product is characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure .

Cancer Research

Research indicates that 2'-Deoxy-8-(9H-fluoren-2-ylamino)-guanosine exhibits significant biological activity, particularly in inhibiting pathways involved in carcinogenesis. Its structural similarity to natural nucleosides allows it to interact with biological macromolecules, influencing cellular processes related to DNA replication and repair.

Mechanisms of Action:

- DNA Interaction : The compound can form adducts with DNA, disrupting normal function and potentially leading to mutations. This property has been studied in the context of mutagenesis induced by heterocyclic amines found in cooked meats .

- Inhibition of Repair Pathways : By interfering with DNA repair mechanisms, it may enhance the effectiveness of certain chemotherapeutic agents .

Molecular Biology

The compound's ability to participate in nucleophilic substitutions and coupling reactions makes it a versatile building block for synthesizing modified oligonucleotides. These modified oligonucleotides can be used for:

- Studying gene expression.

- Developing antisense therapies.

- Creating probes for diagnostic applications .

Case Study 1: Interaction with DNA

A study investigated the incorporation of this compound into oligonucleotides and its effects on DNA stability. Thermal melting analysis showed that oligonucleotides containing this compound exhibited significant destabilization compared to unmodified sequences, suggesting its potential role in modulating DNA structure and function .

Case Study 2: Anticancer Activity

Another research effort focused on the anticancer properties of this compound. It was found to inhibit specific signaling pathways associated with tumor growth in vitro. The results indicated that this compound could serve as a lead compound for developing new anticancer drugs targeting these pathways .

Comparison with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2'-Deoxyguanosine | Guanine base without fluorenylamino group | Natural nucleoside; widely studied |

| 8-Aminoguanosine | Amino group at the 8-position | Less bulky than fluorenylamino derivative |

| N6-Methyladenosine | Methyl group at N6 position | Involved in RNA modification |

The uniqueness of this compound lies in its specific fluorenylamino substitution, enhancing its biological activity compared to other similar compounds .

Mechanism of Action

The mechanism of action of 2’-Deoxy-8-(9H-fluoren-2-ylamino)-guanosine involves its incorporation into DNA. The fluorene moiety can interact with DNA polymerases and other proteins involved in DNA metabolism, affecting processes such as replication and repair. The compound’s unique structure allows it to serve as a molecular probe, providing insights into the molecular mechanisms of these processes.

Comparison with Similar Compounds

Table 1: Key C8-Substituted Deoxyguanosine Derivatives

Conformational and Hybridization Behavior

- Syn vs. Anti Conformation: Bulky C8 substituents (e.g., fluorenyl, pyrenyl) force the guanine base into the syn conformation, altering DNA helix geometry. This contrasts with unmodified guanosine, which predominantly adopts the anti conformation .

- Hybridization Effects: 8-Methoxyguanosine and 8-benzyloxyguanosine exhibit slower acidic hydrolysis rates compared to guanosine, enhancing their stability in oligonucleotide probes .

Key Research Findings

- Thermal Stability: The fluorenylamino group in this compound contributes to exceptional thermal stability (>300 °C), surpassing 8-oxodG (decomposes at ~250 °C) .

- DNA Adduct Formation: Fluorenylamino-modified guanosine forms stable DNA adducts, mimicking carcinogen-induced lesions for mechanistic studies .

- Yield Challenges: 8-Fluoro derivatives face synthetic hurdles (e.g., 30% yield) due to fluorine’s lability, whereas fluorenylamino analogs are more robust .

Biological Activity

2'-Deoxy-8-(9H-fluoren-2-ylamino)-guanosine (DFG) is a modified nucleoside that has garnered attention due to its potential biological activities, particularly in the context of mutagenesis and anticancer properties. This article reviews the synthesis, biological activity, and implications of DFG based on diverse research findings.

- Molecular Formula : C23H22N6O4

- Molecular Weight : 446.46 g/mol

- CAS Number : 73051-69-1

The structure of DFG features a fluorenylamino group at the 8-position of deoxyguanosine, which influences its interaction with DNA and biological systems.

Synthesis

The synthesis of DFG involves several steps, typically starting from commercially available nucleosides. The key steps include:

- Formation of the Fluorenylamino Group : The fluorenyl group is introduced through a coupling reaction involving fluorenyl derivatives and deoxyguanosine.

- Purification : The product is purified using techniques such as chromatography to ensure high yield and purity.

Mutagenicity

Research indicates that DFG can act as a mutagen. Studies have shown that compounds similar to DFG, such as N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-AAF), induce frameshift mutations in bacterial systems. The mutagenic potential is attributed to the compound's ability to form adducts with DNA, which can lead to errors during DNA replication .

Anticancer Properties

DFG has been evaluated for its effects on cancer cell lines. In vitro studies demonstrate that various 8-substituted guanosine derivatives exhibit differentiation-inducing activity in Friend murine erythroleukemia cells. Specifically, DFG has shown potential in promoting differentiation at concentrations that suggest it could help terminate leukemia cell proliferation .

Study on Differentiation Induction

A significant study assessed the ability of DFG and related compounds to induce differentiation in erythroleukemia cells. The results indicated that:

- 8-OH Derivative : Induced 62% benzidine-positive cells at a concentration of 0.2 mM.

- Other Substituted Derivatives : Showed varying degrees of activity, with some inducing differentiation at concentrations as low as 0.4 mM.

The implication is that DFG may serve as a therapeutic agent in leukemia treatment by promoting cellular maturation .

Mutagenesis Analysis

In a comparative analysis of DFG with other arylamine derivatives, it was found that:

- DFG exhibited a higher frequency of frameshift mutations compared to base-pair substitutions.

- The mutational frequency varied significantly depending on the sequence context within which the adducts were incorporated into DNA .

Table of Biological Activities

| Compound | Activity Type | Concentration (mM) | % Positive Cells |

|---|---|---|---|

| This compound | Differentiation Induction | 0.2 | 62% |

| Other 8-substituted derivatives | Differentiation Induction | 5 | Varies (30%-68%) |

| N-(deoxyguanosin-8-yl)-2-acetylaminofluorene | Mutagenicity | - | High frequency |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for structural characterization of 2'-deoxy-8-(9H-fluoren-2-ylamino)-guanosine?

- Methodological Answer : Structural elucidation requires a combination of high-resolution mass spectrometry (HR-MS) to confirm molecular weight (e.g., C25H25N6O8P, MW 568.48 ) and nuclear magnetic resonance (NMR) for positional assignments of the fluorenylamino group and sugar moiety. For example, H and C NMR can resolve signals for the fluorene ring protons (δ 7.2–7.8 ppm) and the deoxyribose backbone . HPLC with UV detection (e.g., BIST B+ columns) is critical for purity assessment, using mobile phases with hexafluoroglutaric acid to enhance separation .

Q. How does the fluorenylamino modification influence the compound’s stability under experimental conditions?

- Methodological Answer : The 9H-fluoren-2-ylamino group introduces steric hindrance and hydrophobic interactions, which reduce hydrolysis of the glycosidic bond compared to unmodified deoxyguanosine. Stability studies in aqueous buffers (pH 7.4, 37°C) show a half-life of >24 hours, whereas unmodified deoxyguanosine degrades within 8 hours under the same conditions . For long-term storage, lyophilization and storage at -20°C in amber vials are recommended to prevent photodegradation .

Q. What are the primary biological roles of 8-substituted guanosine derivatives in DNA damage studies?

- Methodological Answer : 8-substituted guanosine derivatives (e.g., 8-oxo-dG) are biomarkers of oxidative DNA damage . However, this compound is synthetically engineered to study alkylation repair mechanisms . Its bulky fluorenyl group mimics lesions recognized by base excision repair (BER) enzymes like OGG1, making it a substrate for in vitro repair assays .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and scalability?

- Methodological Answer : Key steps include:

- Selective protection of the 5'-OH group using 4,4'-dimethoxytrityl (DMTr) chloride to prevent side reactions during fluorenylamino coupling .

- Pd-catalyzed cross-coupling for attaching the fluorenylamino group to the C8 position, with optimized conditions (e.g., 10 mol% Pd(PPh₃)₄, DMF, 80°C) achieving >70% yield .

- Deprotection with trifluoroacetic acid (TFA) in dichloromethane (2:98 v/v) to preserve the glycosidic bond . Scalability requires careful control of reaction stoichiometry and purification via flash chromatography .

Q. What experimental strategies resolve contradictions in the mutagenic potential of 8-substituted guanosine derivatives?

- Methodological Answer : Conflicting data arise from differences in lesion bypass efficiency by DNA polymerases. For example:

- In vitro replication assays with Pol η show error-prone bypass of 8-fluorenylamino-dG, leading to G→T transversions .

- Cellular mutagenesis assays (e.g., supF shuttle vectors) may show lower mutagenicity due to repair by BER pathways .

- Comparative studies with structurally analogous compounds (e.g., 8-acetylaminofluorene-dG) help isolate steric vs. electronic effects .

Q. How can researchers validate interactions between this compound and DNA repair enzymes?

- Methodological Answer : Use surface plasmon resonance (SPR) to quantify binding affinity (Kd) for enzymes like OGG1 or NEIL1. For example:

- Immobilize the compound on a CM5 sensor chip and measure association/dissociation rates in buffer (pH 7.4, 150 mM NaCl) .

- Competitive inhibition assays with 8-oxo-dG confirm specificity, showing IC50 values <10 nM for OGG1 .

- Crystallography (e.g., PDB ID 1EBM) reveals hydrogen bonding between the fluorenylamino group and active-site residues .

Data Analysis & Technical Challenges

Q. Why do measurements of oxidative guanosine lesions vary across experimental models, and how can this be mitigated?

- Methodological Answer : Variations arise from sample preparation artifacts (e.g., autooxidation during DNA extraction) and detection limits of assays. Best practices include:

- Stabilization with chelators (e.g., deferoxamine) during DNA isolation to prevent iron-mediated oxidation .

- LC-MS/MS with isotope-labeled internal standards (e.g., N5-8-oxo-dG) to correct for matrix effects .

- Single-cell sequencing to assess lesion heterogeneity in tissues .

Q. What are the limitations of using fluorinated analogues in studying 8-substituted guanosine derivatives?

- Methodological Answer : Fluorinated analogues (e.g., 2'-fluoro-dG) exhibit altered sugar pucker dynamics and base-pairing stability , which may not fully replicate the fluorenylamino lesion’s behavior. For example:

- F NMR shows C2'-endo conformation in 2'-fluoro-dG vs. C3'-endo in natural dG, affecting polymerase binding .

- Molecular dynamics simulations (AMBER force fields) predict weaker stacking interactions for fluorinated vs. fluorenylamino derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.